![molecular formula C18H20N4 B6531405 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1097410-32-6](/img/structure/B6531405.png)
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
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Description
The compound “2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, “2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile” was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Future Directions
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact withalpha1-adrenergic receptors and acetylcholinesterase . These targets play crucial roles in various physiological processes. Alpha1-adrenergic receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is responsible for hydrolyzing acetylcholine in the brain, playing a significant role in learning and memory .
Mode of Action
Compounds with similar structures have been found to exhibit affinity towards their targets, resulting in activation or blockade of these receptors . For instance, some compounds have shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain .
Biochemical Pathways
The interaction with alpha1-adrenergic receptors and acetylcholinesterase suggests that it may influence the adrenergic and cholinergic neurotransmission pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles, identifying promising lead compounds .
Result of Action
The inhibition of acetylcholinesterase by similar compounds can lead to an increase in acetylcholine concentration, potentially improving cognitive functions .
properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-14-5-3-7-17(15(14)2)21-9-11-22(12-10-21)18-16(13-19)6-4-8-20-18/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBXWIVPFJEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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